molecular formula C14H20O2 B14361227 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid CAS No. 94416-68-9

3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid

Cat. No.: B14361227
CAS No.: 94416-68-9
M. Wt: 220.31 g/mol
InChI Key: OKSLCMOIBPRCTF-UHFFFAOYSA-N
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Description

3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure that includes a propanoic acid moiety attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a substituted benzene ring followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]acetic acid
  • 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]butanoic acid

Uniqueness

3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanoic acid moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

94416-68-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-(4,5-dimethyl-2-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C14H20O2/c1-9(2)13-8-11(4)10(3)7-12(13)5-6-14(15)16/h7-9H,5-6H2,1-4H3,(H,15,16)

InChI Key

OKSLCMOIBPRCTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)C)CCC(=O)O

Origin of Product

United States

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